molecular formula C7H4ClNO3S2 B1309548 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride CAS No. 62425-99-4

2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride

Cat. No. B1309548
CAS RN: 62425-99-4
M. Wt: 249.7 g/mol
InChI Key: XTLMRZGHSSZIIR-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride is a chemical compound with the molecular formula C7H4ClNO3S2 and a molecular weight of 249.7 . It is a solid substance and is typically stored at -20°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4ClNO3S2/c8-14(11,12)4-1-2-5-6(3-4)13-7(10)9-5/h1-3H,(H,9,10) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid and has a molecular weight of 249.7 . It is typically stored at -20°C .

Scientific Research Applications

Synthesis and Transformations

2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chlorides are synthesized from 1,3-benzothiazol-2(3H)-one and its derivatives. These compounds are used in reactions with water, alcohols, and amines to produce sulfonic acids, esters, and amides, which have various applications in chemical synthesis (Dushamov et al., 2020).

Structural and Theoretical Studies

Studies on the structural and theoretical aspects of related benzothiazole compounds provide insights into their molecular properties. These insights are crucial for the development of new compounds with specific characteristics and applications (Kruszyński et al., 2009).

Organic Syntheses and Antibacterial Activity

Research has been conducted on the synthesis of new derivatives using 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chlorides and their potential antibacterial properties. Such research is fundamental in the development of new antibacterial agents (Behrami & Dobroshi, 2019).

Fluorescence Studies

Studies on derivatives of 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chlorides in different media, such as organic solvents and micellar systems, are important for understanding their fluorescence properties. This knowledge is critical for their application in fluorescence-based technologies (Al-Kindy et al., 2017).

Safety And Hazards

The compound is classified as dangerous, with hazard statements indicating it can cause skin and eye burns (H314) and may cause respiratory irritation (H335) .

properties

IUPAC Name

2-oxo-3H-1,3-benzothiazole-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3S2/c8-14(11,12)4-1-2-5-6(3-4)13-7(10)9-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLMRZGHSSZIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406719
Record name 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride

CAS RN

62425-99-4
Record name 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DA Dushamov, YR Takhirov, RS Kuryazov… - Russian Journal of …, 2020 - Springer
Abstract Treatment of 1,3-benzothiazol-2(3H)-one and its 3-methyl derivative with chlorosulfonic acid afforded the corresponding 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl …
Number of citations: 3 link.springer.com
J Kolos - tuprints.ulb.tu-darmstadt.de
FK506-binding proteins (FKBPs) have emerged as a promising drug target due to their role in various diseases like psychiatric disorders, stress-related diseases, chronic pain and in …
Number of citations: 1 tuprints.ulb.tu-darmstadt.de

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